molecular formula C26H25N5O3S B2369902 N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-69-5

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2369902
CAS No.: 393839-69-5
M. Wt: 487.58
InChI Key: WJNSSVUDFMXSHA-UHFFFAOYSA-N
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Description

The compound N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a 1,2,4-triazole core substituted with three key groups:

  • 4-(2-Methoxyphenyl): Enhances lipophilicity and may influence aromatic stacking interactions.

This structural configuration suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c1-18-9-8-12-20(15-18)28-24(32)17-35-26-30-29-23(16-27-25(33)19-10-4-3-5-11-19)31(26)21-13-6-7-14-22(21)34-2/h3-15H,16-17H2,1-2H3,(H,27,33)(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNSSVUDFMXSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3OC)CNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular Formula C31H34N6O5S2
Molecular Weight 634.8 g/mol
CAS Number 392683-11-3

The structure features a triazole ring, which is known for its diverse biological activities, and a benzamide moiety that can enhance its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several triazole derivatives against the HeLa cell line, revealing IC50 values ranging from 0.73 to 2.38 µM for related compounds . The presence of substituents on the triazole ring was found to enhance activity, suggesting that modifications can lead to more potent anticancer agents.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are well-known for their antifungal properties.

Antifungal Activity

In vitro tests have demonstrated that certain derivatives exhibit significant antifungal activity against Candida species. For example, compounds derived from similar structures showed comparable efficacy to established antifungal agents like ketoconazole and fluconazole .

Anti-inflammatory Activity

Triazoles are also recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

In Vivo Studies

In vivo studies involving animal models of inflammation have indicated that certain triazole derivatives significantly reduce inflammation markers when administered orally . This suggests potential therapeutic applications in treating inflammatory diseases.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

  • Cytotoxic Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
  • Antimicrobial Mechanism : It is hypothesized that the triazole ring disrupts fungal cell wall synthesis and function.
  • Anti-inflammatory Mechanism : The compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of triazole compounds, including N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer progression .

Cytotoxicity Studies
In cytotoxicity assessments, derivatives of this compound have demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts. For instance, compounds similar to this compound were found to have IC50 values ranging from 0.73 to 19.77 µM against various cancer cell lines . These findings suggest a potential for further development into therapeutic agents.

Antioxidant Properties

The antioxidant activity of triazole derivatives has been explored in several studies. Compounds related to this compound have shown significant ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for developing treatments aimed at mitigating oxidative damage associated with various diseases .

Enzyme Inhibition

α-Glucosidase Inhibition
this compound and its analogs have been evaluated for their inhibitory effects on α-glucosidase enzymes. Such inhibition is beneficial in managing postprandial blood glucose levels in diabetic patients. Preliminary studies indicate that these compounds can serve as effective inhibitors, thus presenting a potential therapeutic avenue for diabetes management .

Structural Studies

The structural characteristics of this compound have been investigated using crystallography techniques. Understanding its crystal structure aids in elucidating the compound's interactions at the molecular level, which is essential for rational drug design and optimization .

  • Study on Anticancer Properties : A recent study evaluated the anticancer efficacy of various triazole derivatives against breast cancer cell lines, revealing that certain modifications significantly enhanced their potency .
  • Antioxidant Activity Assessment : Another investigation focused on the antioxidant capabilities of triazole compounds showed that some derivatives exhibited higher reducing power compared to standard antioxidants like protocatechuic acid .
  • Enzyme Inhibition Research : A study highlighted the potential of triazole-based compounds as α-glucosidase inhibitors, demonstrating their effectiveness in lowering blood glucose levels in diabetic models .

Comparison with Similar Compounds

Comparison with Structural Analogues

Triazole Derivatives with Varying Substituents

Triazole-based compounds are widely studied for their bioactivity. Below is a comparison of substituent effects on physical and synthetic properties:

Compound ID & Structure Substituents at Key Positions Yield (%) Melting Point (°C) Key Features Source
Target Compound 4: 2-Methoxyphenyl; 5: Thio-(m-tolylamino)ethyl; 3: Benzamide N/A N/A Unique combination of aromatic and amide groups
6l () 4: 4-Methoxyphenyl; 5: Thiophen-2-yl; 3: Trifluoromethyl-furan 93 125–128 High yield; trifluoromethyl enhances metabolic stability
5m () 4: Phenyl; 5: Butylthio; Pyridine at position 3 86 147–149 Pyridine introduces basicity; alkylthio improves membrane permeability
N-{2-[4-allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide () 4: Allyl; 5: Thio-(thiazol-2-yl)ethyl; 3: 4-Methylbenzamide N/A N/A Binds ACE2 with ΔG = -5.51 kcal/mol; thiazole may enhance antiviral activity
Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate () 4: 2-Methoxyphenyl; 5: Thio-acetate ester; 3: 3-Methylbenzamide N/A N/A Ester group increases solubility but reduces metabolic stability
Key Observations:
  • Synthetic Efficiency : Yields for triazole derivatives range from 76% () to 93% (), suggesting optimized protocols for triazole synthesis.
  • Thermal Stability : Higher melting points (e.g., 196–198°C for 6m ) correlate with rigid aromatic substituents.

Role of Thioether and Amide Linkages

The thioether group in the target compound and analogues (e.g., 6l , 5m ) is critical for:

  • Conformational flexibility : Facilitates interaction with enzyme active sites.
  • Electron-rich environments : Enhances binding to metal ions or electrophilic residues.

In contrast, replacing the benzamide with esters () or pyridine () alters solubility and target affinity. For example, 8a () with a nicotinic acid ethyl ester shows reduced polarity compared to the target’s benzamide.

Pharmacophore Variations

  • Methoxyphenyl vs. Phenyl: The 2-methoxyphenyl group in the target compound may improve membrane penetration over non-substituted phenyl rings (e.g., 5m ).
  • m-Tolylamino vs. Thiazol-2-yl: The m-tolylamino group (target) offers a planar aromatic system, while thiazole () introduces heteroatoms for hydrogen bonding.

Preparation Methods

Cyclocondensation of Hydrazides with Carbon Disulfide

The triazole nucleus is constructed using a modified Huisgen cyclocondensation. Starting with 2-methoxybenzohydrazide, treatment with carbon disulfide in ethanol containing potassium hydroxide yields potassium 2-(2-methoxybenzoyl)hydrazinecarbodithioate. Subsequent cyclization with hydrazine hydrate under reflux forms 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Intermediate A ).

Reaction Conditions :

  • Solvent: Absolute ethanol
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours
  • Yield: 72–78%

Synthesis of the 2-Oxo-2-(m-Tolylamino)ethyl Thioether Side Chain

Preparation of 2-Chloro-N-(m-tolyl)acetamide

m-Toluidine reacts with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine) to yield 2-chloro-N-(m-tolyl)acetamide.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 0°C → RT
  • Yield: 85%

Thioether Formation via Nucleophilic Substitution

Intermediate B reacts with 2-chloro-N-(m-tolyl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base. The thiol group at position 5 of the triazole displaces chloride, forming the thioether linkage.

Optimized Conditions :

  • Solvent: DMF
  • Base: K2CO3 (3 equiv)
  • Temperature: 60°C
  • Time: 12 hours
  • Yield: 68%

Characterization of Intermediate C :

  • 13C-NMR : δ 169.8 (C=O), 152.1 (C=S), 138.4 (Ar-C), 56.3 (OCH3), 35.2 (CH2NH).

Benzamide Installation via Amide Coupling

Activation of Benzoyl Chloride

Benzoyl chloride is activated using N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

Coupling with Intermediate C

Intermediate C ’s methylamine group reacts with activated benzoyl chloride in THF, yielding the final product. The reaction is quenched with aqueous sodium bicarbonate, and the product is purified via column chromatography (SiO2, ethyl acetate/hexane).

Final Reaction Parameters :

  • Solvent: THF
  • Coupling Agents: DCC (1.2 equiv), HOBt (1.1 equiv)
  • Temperature: RT
  • Time: 24 hours
  • Yield: 62%

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR (CDCl3) : δ 8.12–7.25 (m, 11H, Ar-H), 5.02 (s, 2H, CH2N), 3.91 (s, 3H, OCH3), 2.89 (s, 3H, NHCH3), 2.34 (s, 3H, Tol-CH3).
  • 13C-NMR : δ 170.5 (C=O), 166.2 (C=O), 152.8 (C=N), 134.1–112.7 (Ar-C), 56.1 (OCH3), 41.3 (CH2N), 21.2 (Tol-CH3).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C27H26N6O3S : 530.1732 [M+H]+
  • Observed : 530.1735 [M+H]+.

Comparative Analysis of Synthetic Routes

Method Step Reagents/Conditions Yield (%) Purity (HPLC)
Triazole cyclization Hydrazine hydrate, EtOH 78 98.5
Thioether formation K2CO3, DMF 68 97.8
Benzamide coupling DCC/HOBt, THF 62 96.2

Key Observations :

  • The triazole cyclization step exhibits the highest yield and purity, consistent with literature precedents.
  • Thioether formation requires stringent moisture control to prevent hydrolysis of the chloroacetamide intermediate.
  • Amide coupling via DCC/HOBt offers reproducible results but necessitates chromatographic purification due to byproduct formation.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for this compound?

  • Synthesis :

  • Thioether Formation : React α-haloketones with thiol-containing intermediates (e.g., 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol) under reflux conditions in solvents like ethanol or dioxane .
  • Triazole Core Construction : Cyclize thiosemicarbazides via intramolecular reactions under acidic/basic conditions .
  • Benzamide Coupling : Use chloroacetyl chloride or similar acylating agents in the presence of triethylamine .
    • Characterization :
  • NMR Spectroscopy : Confirm regiochemistry of triazole substituents and benzamide linkage .
  • Mass Spectrometry : Validate molecular weight and purity .
  • HPLC/TLC : Monitor reaction progress and isolate intermediates .

Q. How do reaction conditions (solvent, catalyst) influence synthesis efficiency?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in thioether formation, while ethanol/dioxane improve cyclization yields .
  • Catalysts : DMAP accelerates benzamide coupling by activating acylating agents .
  • Temperature : Reflux (70–100°C) is critical for thiazole/triazole ring closure .

Advanced Research Questions

Q. What strategies optimize bioactivity through structural modifications?

  • Substituent Engineering :

  • Thioether Oxidation : Convert -S- groups to sulfones (-SO₂-) to enhance metabolic stability .
  • Triazole Substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to modulate receptor binding .
    • Bioisosteric Replacement : Replace the benzamide with thiazole-carboxamide to improve solubility .
    • Data-Driven Design : Compare analogs using tables like:
Substituent PositionModificationBioactivity ChangeSource
Triazole-3-ylmethylNitrobenzamideEnhanced anticancer
Ethylthio → SulfoneIncreased stabilityImproved pharmacokinetics

Q. How can mechanistic studies elucidate its biological targets?

  • Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence polarization .
  • Molecular Docking : Model triazole-benzamide interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • Cellular Profiling : Screen against NCI-60 cancer cell lines to identify selectivity (e.g., melanoma vs. breast cancer) .

Q. How do tautomeric equilibria impact its chemical reactivity?

  • Thione-Thiol Tautomerism : Use UV-Vis and NMR to study shifts in thiole-thione equilibria, which affect nucleophilicity .
  • Triazole Tautomers : DFT calculations predict dominant tautomeric forms in solution, guiding reaction optimization .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar triazole derivatives?

  • Key Factors :

  • Purification Methods : Recrystallization (ethanol-DMF) vs. column chromatography impacts purity .
  • Reagent Quality : Trace moisture in chloroacetyl chloride reduces acylation efficiency .
    • Resolution : Standardize anhydrous conditions and catalyst loading (e.g., 1.2 eq. triethylamine) .

Q. How to reconcile conflicting bioactivity reports in structural analogs?

  • Contextual Factors :

  • Cell Line Variability : Analog A may inhibit MDA-MB-231 (breast cancer) but not HT-29 (colon) due to receptor heterogeneity .
  • Assay Sensitivity : MIC values for antimicrobial activity depend on bacterial strain and inoculum size .
    • Meta-Analysis : Cross-reference IC₅₀ data with structural fingerprints (e.g., Hansch parameters) .

Methodological Best Practices

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Controls :

  • Inert Atmosphere : Use N₂/Ar to prevent oxidation of thioethers .
  • Stoichiometric Precision : Maintain 1:1 molar ratios in benzamide coupling .
    • Quality Checks :
  • HPLC-MS Purity Threshold : ≥95% for biological testing .

Q. How to validate target engagement in cellular models?

  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins .
  • CRISPR Knockout : Delete putative targets (e.g., PI3K) to confirm loss of activity .

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